Urea, N,N''-1,6-hexanediylbis[N'-(phenylmethyl)-
Overview
Description
Urea, N,N''-1,6-hexanediylbis[N'-(phenylmethyl)-'] is a chemical compound that is commonly used in scientific research. It is also known as HMBP and has the chemical formula C30H34N4O2. This compound is synthesized using specific methods and has various applications in scientific research.
Mechanism of Action
The mechanism of action of Urea, N,N''-1,6-hexanediylbis[N'-(phenylmethyl)-'] is not fully understood. However, it is known that it acts as a cross-linking agent by reacting with functional groups on different molecules, thereby forming a covalent bond between them. This cross-linking can result in the formation of a three-dimensional network, which can have various applications in materials science and biotechnology.
Biochemical and Physiological Effects
Urea, N,N''-1,6-hexanediylbis[N'-(phenylmethyl)-'] has no known biochemical or physiological effects. It is a non-toxic compound and is not known to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Urea, N,N''-1,6-hexanediylbis[N'-(phenylmethyl)-'] in lab experiments is its ability to cross-link different molecules, thereby forming a three-dimensional network. This can be useful in the synthesis of polymers, dendrimers, and other organic compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are various future directions for the use of Urea, N,N''-1,6-hexanediylbis[N'-(phenylmethyl)-'] in scientific research. One potential application is in the synthesis of new materials with specific properties, such as biodegradability or self-healing. Another potential application is in the development of new drug delivery systems, which can be used to target specific tissues or organs in the body. Additionally, this compound can be used in the development of new sensors or catalysts with specific properties. Overall, Urea, N,N''-1,6-hexanediylbis[N'-(phenylmethyl)-'] has various potential applications in scientific research, and further studies are needed to explore its full potential.
Conclusion
In conclusion, Urea, N,N''-1,6-hexanediylbis[N'-(phenylmethyl)-'] is a chemical compound that is commonly used in scientific research. It is synthesized using a specific method and has various applications in the synthesis of polymers, dendrimers, and other organic compounds. It acts as a cross-linking agent by reacting with functional groups on different molecules, thereby forming a covalent bond between them. It has no known biochemical or physiological effects and is not toxic. Despite its low solubility in water, it has various potential applications in scientific research, including the synthesis of new materials, drug delivery systems, and sensors or catalysts.
Scientific Research Applications
Urea, N,N''-1,6-hexanediylbis[N'-(phenylmethyl)-'] has various applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers. It is also used as a building block for the synthesis of various organic compounds. In addition, it is used in the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with various applications in drug delivery, catalysis, and sensing.
properties
IUPAC Name |
1-benzyl-3-[6-(benzylcarbamoylamino)hexyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-21(25-17-19-11-5-3-6-12-19)23-15-9-1-2-10-16-24-22(28)26-18-20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18H2,(H2,23,25,27)(H2,24,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVATEBHFLZLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCCCCCNC(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074622 | |
Record name | Urea, N,N''-1,6-hexanediylbis[N'-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid | |
Record name | Urea, N,N''-1,6-hexanediylbis[N'-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
39072-70-3 | |
Record name | N,N′′-1,6-Hexanediylbis[N′-(phenylmethyl)urea] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39072-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N,N''-1,6-hexanediylbis(N'-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N,N''-1,6-hexanediylbis[N'-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Urea, N,N''-1,6-hexanediylbis[N'-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N''-hexane-1,6-diylbis[N'-benzylurea] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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